Antibiotic G418

Ribosomal RNA binding Aminoglycoside specificity Structural biology

G418 (Geneticin) is the mandatory aminoglycoside for eukaryotic ribosomal inhibition. Unlike neomycin or kanamycin—which fail to eliminate untransfected mammalian cells—G418 uniquely binds both 70S and 80S ribosomal A sites, ensuring rigorous selection in stable cell-line generation (400–800 µg/mL), Leishmania studies, and premature termination codon readthrough research (in vitro). Do not substitute.

Molecular Formula C20H44N4O18S2
Molecular Weight 692.7 g/mol
Cat. No. B8051059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic G418
Molecular FormulaC20H44N4O18S2
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)
InChIKeyUHEPSJJJMTWUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic G418 (Geneticin): Core Specifications and Comparator Identification for Scientific Procurement


Antibiotic G418 (Geneticin) is an aminoglycoside antibiotic produced by Micromonospora rhodorangea, structurally related to gentamicin B1 and categorized as a neomycin analog [1]. Unlike most aminoglycosides developed for prokaryotic selectivity, G418 exhibits the defining characteristic of inhibiting protein synthesis by binding to both prokaryotic 70S and eukaryotic 80S ribosomes . Resistance is conferred by the neo gene encoding aminoglycoside 3′-phosphotransferase (APH 3′), which covalently modifies G418 to a phosphorylated form with negligible ribosome affinity [2]. In the procurement and experimental design context, G418 must be distinguished from closely related compounds such as neomycin, kanamycin, paromomycin, gentamicin, and alternative eukaryotic selection agents including hygromycin B, puromycin, and zeocin—each exhibiting distinct spectra of activity and functional constraints.

Why In-Class Aminoglycoside Substitution (Neomycin/Kanamycin) Fails for Eukaryotic Applications of G418


Substituting G418 with other aminoglycosides such as neomycin or kanamycin in eukaryotic selection workflows will result in experimental failure. This outcome stems from a fundamental differential in ribosomal target specificity: neomycin and kanamycin exhibit negligible inhibitory activity against eukaryotic ribosomes and thus fail to eliminate untransfected mammalian cells, whereas G418 binds to and inhibits both prokaryotic and eukaryotic ribosomal A sites [1]. In a comparative study, neomycin had no killing effect on cultured Trichomonas vaginalis cells while G418 was effective [2]. Similarly, kanamycin and gentamicin showed no leishmanicidal activity under assay conditions where G418 demonstrated the highest potency among tested aminoglycosides [3]. The neo resistance gene product (APH 3′) inactivates G418, neomycin, and kanamycin; however, only G418 exerts the requisite eukaryotic cytotoxicity to enable selection. The practical consequence is unambiguous: for mammalian or other eukaryotic cell selection, G418 is the necessary agent—neomycin or kanamycin substitution will not work.

Antibiotic G418 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


G418 Binds Human rRNA A Site and Induces Base Destacking: Structural Basis for Eukaryotic Activity Absent in Paromomycin

G418 binds to both human and E. coli rRNA A sites, whereas paromomycin exhibits prokaryotic specificity with negligible human rRNA binding. Critically, G418 binding induces destacking of base 1492 (E. coli numbering) in both human and bacterial rRNA A sites, while paromomycin induces this conformational change only in the bacterial rRNA A site [1]. G418 binds with markedly lower affinity than paromomycin overall, but the key differentiation is its retained ability to productively engage the eukaryotic ribosomal target [1].

Ribosomal RNA binding Aminoglycoside specificity Structural biology

G418 Demonstrates Functional Eukaryotic Cytotoxicity: Neomycin Shows No Effect in Protozoan Eukaryotic Model

In a direct comparative study against Trichomonas vaginalis, G418 was effective in killing cultured cells at doses intermediate between those effective against prokaryotes and eukaryotes, whereas neomycin had no effect on T. vaginalis viability [1]. This functional outcome corroborates the structural evidence that G418 possesses eukaryotic ribosomal inhibitory activity that neomycin lacks.

Eukaryotic cytotoxicity Antiparasitic activity Selection agent validation

G418 Exhibits Highest Potency Among Tested Aminoglycosides Against Leishmania; Kanamycin and Gentamicin Are Inactive

In a comparative study assessing growth inhibition of Leishmania strains by multiple aminoglycosides, G418 demonstrated the highest sensitivity ranking. The relative sensitivity order was G418 > hygromycin > paromomycin > neomycin, while gentamicin and kanamycin were non-leishmanicidal under the assay conditions [1].

Antiparasitic potency IC50 comparison Kinetoplastid sensitivity

NeoR/G418 Selection Yields Lower Recombinant Protein Expression Compared to BleoR/Zeocin and PuroR/Puromycin Systems

A systematic comparison of selectable marker systems in HEK293 cells revealed that cell lines generated with the NeoR marker and selected with G418 displayed the lowest level of recombinant protein expression and the greatest cell-to-cell variability in transgene expression among tested systems. In contrast, BleoR/zeocin selection yielded approximately 10-fold higher recombinant protein expression, while PuroR/puromycin and HygR/hygromycin systems produced intermediate yet still higher expression levels than NeoR/G418 [1].

Selectable marker comparison Recombinant protein expression HEK293 cell line

Comparative Optimal Selection Concentrations in Porcine Embryonic Fibroblasts: G418 Requires 400 μg/mL vs. Puromycin 2 μg/mL vs. Blasticidin 8 μg/mL

A study determining optimal selective drug concentrations for porcine embryonic fibroblasts (PEFs) used in somatic cell nuclear transfer found that the optimal concentration of G418/geneticin for selection was 400 μg/mL. Comparative optimal concentrations for other selection agents in the same PEF system were: blasticidin S at 8 μg/mL, hygromycin B at 40 μg/mL, puromycin at 2 μg/mL, and zeocin at 800 μg/mL [1].

Selection concentration optimization Porcine embryonic fibroblasts Multi-transgenic animal models

G418 Exhibits Severe In Vivo Toxicity: Cannot Be Used Therapeutically Despite High In Vitro Readthrough Potency

G418 is currently the most potent and active aminoglycoside for promoting readthrough of eukaryotic nonsense mutations. However, owing to its toxicity, G418 cannot be used in vivo to study readthrough activity [1]. This in vivo toxicity limitation is further substantiated by comparative pharmacokinetic and toxicity data showing that G418 causes greater body weight decrease at 20 mg/kg than gentamicin X2 at 40 mg/kg, and G418 induces elevated urinary markers of kidney damage (albumin, clusterin, cystatin, osteopontin) while gentamicin X2 does not [2].

In vivo toxicity Nonsense mutation readthrough Therapeutic index

Evidence-Based Procurement Scenarios for Antibiotic G418: Where Quantitative Differentiation Justifies Selection


Mammalian Stable Cell Line Generation Requiring Eukaryotic Cytotoxicity

G418 is the appropriate procurement choice when generating stable mammalian cell lines using vectors carrying the neo resistance gene. As established in Section 3, G418 uniquely binds to human rRNA A sites and induces conformational changes that inhibit eukaryotic protein synthesis—an activity that neomycin and kanamycin lack [1]. Empirical selection concentrations for mammalian cells typically range from 200–800 μg/mL, with specific validated concentrations including 400 μg/mL for porcine embryonic fibroblasts [2]. Neomycin substitution in this application will fail, as it does not inhibit eukaryotic cell growth [3].

Leishmania and Kinetoplastid Research Requiring Aminoglycoside Sensitivity

G418 should be selected for in vitro studies involving Leishmania species or related kinetoplastids when aminoglycoside-mediated growth inhibition is the experimental objective. G418 demonstrates the highest sensitivity ranking among tested aminoglycosides in this system, whereas kanamycin and gentamicin are inactive [4]. Researchers using alternative aminoglycosides in Leishmania work should anticipate reduced or absent antiparasitic effects.

Nonsense Mutation Readthrough Studies—In Vitro Only

G418 is the most potent aminoglycoside for promoting readthrough of eukaryotic premature termination codons in vitro [5]. However, procurement must be strictly limited to in vitro applications, as G418 cannot be used in vivo due to severe toxicity and nephrotoxicity [5][6]. For in vivo readthrough studies, alternative compounds such as gentamicin X2 or synthetic G418 derivatives should be considered.

Dual Prokaryotic-Eukaryotic Selection Workflows Using a Single Antibiotic

G418 is uniquely suited for experimental systems requiring a single antibiotic for selection in both bacterial and mammalian hosts, due to its dual toxicity to prokaryotic and eukaryotic cells [1]. The neo gene confers resistance in both contexts, enabling seamless shuttle vector workflows without changing selection agents. Neomycin and kanamycin cannot substitute because they lack eukaryotic activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic G418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.